molecular formula C19H22N2O B11414857 2-butyl-1-(2-phenoxyethyl)-1H-benzimidazole

2-butyl-1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No.: B11414857
M. Wt: 294.4 g/mol
InChI Key: KGAITGGZQJNBEL-UHFFFAOYSA-N
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Description

2-butyl-1-(2-phenoxyethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-1-(2-phenoxyethyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The butyl and phenoxyethyl groups are introduced through subsequent alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-butyl-1-(2-phenoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-butyl-1-(2-phenoxyethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzimidazole derivatives.

    Medicine: This compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzimidazole derivatives are known to be effective.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-butyl-1-(2-phenoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the substituents present on the benzimidazole core.

Comparison with Similar Compounds

Similar Compounds

  • 2-butyl-1H-benzimidazole
  • 1-(2-phenoxyethyl)-1H-benzimidazole
  • 2-phenyl-1H-benzimidazole

Uniqueness

2-butyl-1-(2-phenoxyethyl)-1H-benzimidazole is unique due to the presence of both butyl and phenoxyethyl groups. These substituents can influence the compound’s physical, chemical, and biological properties, making it distinct from other benzimidazole derivatives. The combination of these groups may enhance its solubility, stability, and interaction with biological targets, potentially leading to novel applications and improved efficacy in various fields.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-butyl-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C19H22N2O/c1-2-3-13-19-20-17-11-7-8-12-18(17)21(19)14-15-22-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3

InChI Key

KGAITGGZQJNBEL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3

Origin of Product

United States

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